molecular formula C4H9B B3044154 1-Bromo-2-methylpropane-3,3,3-D3 CAS No. 344299-42-9

1-Bromo-2-methylpropane-3,3,3-D3

Cat. No. B3044154
M. Wt: 140.04 g/mol
InChI Key: HLVFKOKELQSXIQ-FIBGUPNXSA-N
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Description

1-Bromo-2-methylpropane, also known as Isobutyl bromide, is an organic compound with the linear formula (CH3)2CHCH2Br . It has a molecular weight of 137.02 . It is used as a synthetic reagent for the preparation of 1-ethyl-1,3-isobutylimidazolium bromide by reaction with 1-ethylimidazole .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane consists of a propane chain with a bromine atom attached to one of the carbon atoms . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane is a liquid at room temperature with a refractive index of 1.435 . It has a boiling point of 90-92 °C and a density of 1.26 g/mL at 20 °C . It is slightly soluble in water with a solubility of 0.51 g/L at 18 ºC .

Scientific Research Applications

  • Radiosynthesis Applications

    • The compound has been utilized in the radiosynthesis of specific substances, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol. These synthesized materials were further applied in alkylation reactions and carbon-carbon bond formation, demonstrating the compound's versatility in radiochemical synthesis (Rotteveel et al., 2017).
  • Vibrational Analysis in Spectroscopy

    • In the field of spectroscopy, 1-Bromo-2-methylpropane has been analyzed for its vibrational properties, particularly in infrared and Raman spectra. This analysis assists in understanding the compound's structural dynamics and isomers (Crowder & Jalilian, 1978).
  • Study of Conformational Equilibria

    • The compound has been a subject of study to understand the conformational equilibria between its rotational isomers using ultrasonic spectroscopy. This research helps in determining the thermodynamic quantities and kinetic parameters associated with the conformational changes of such molecules (Nomura et al., 1987).
  • Investigation of Rotational Isomerism

    • There has been a significant focus on the rotational isomerism of 1-Bromo-2-methylpropane, where studies have examined the spectra of the compound in various states (gaseous, liquid, glassy, crystalline) to calculate normal vibration frequencies and study enthalpy differences among rotational isomers (Ogawa et al., 1978).
  • Crystal Structure Analysis

    • The compound's related analog, 2-Bromo-1,1,1-trichloro-2-methylpropane, has been studied for its physical properties and crystal structure. Such studies are crucial for understanding the molecular arrangement and behavior in different physical states (Koide et al., 1966).
  • Enthalpy Measurements

    • Research has been conducted on the enthalpies of solution of related compounds like 2-bromo-2-methylpropane in different solvents. These measurements are essential for understanding the thermodynamics of solvation and interactions with various solvents (Albuquerque et al., 1998).
  • Spectroscopic Studies and Molecular Docking

    • Spectroscopic studies combined with molecular docking have been used to investigate compounds like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, providing insights into the compound’s structure, NLO behavior, and potential anti-cancer activity (Pavitha et al., 2017).
  • Stereoselective Nucleophilic Addition Studies

    • The compound has been used to understand the stereoselective nucleophilic 1,2-addition to sulfinyl imines, offering insights into the mechanisms and factors determining diastereomeric ratios in such reactions (Hennum et al., 2014).
  • Calorimetric Studies

    • Calorimetric behavior of primary bromobutanes, including 1-bromo-2-methylpropane, with isomeric butanols, has been determined to understand the thermodynamic properties of these mixtures (Artigas et al., 2001).
  • Investigations in Organic Synthesis

    • 1-Bromo-2-methylpropane and its derivatives have been investigated as building blocks in organic synthesis, demonstrating their utility in forming various organic compounds and heterocycles (Westerlund et al., 2001).

Safety And Hazards

1-Bromo-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . It is moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .

properties

IUPAC Name

3-bromo-1,1,1-trideuterio-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFKOKELQSXIQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylpropane-3,3,3-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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